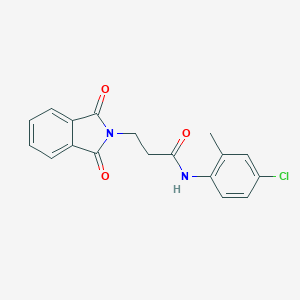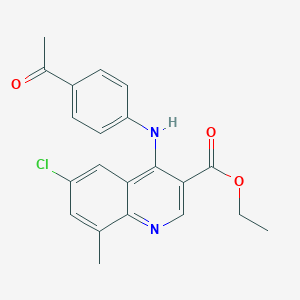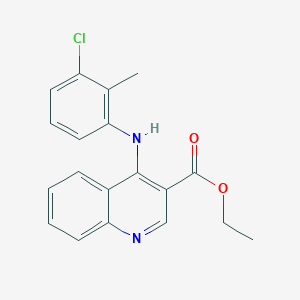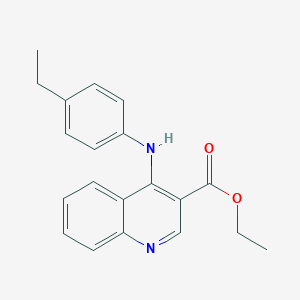![molecular formula C28H17BrO5 B285198 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields of scientific research.
作用機序
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process. It has also been proposed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate exhibits significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammation process. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been found to exhibit antioxidant activity, which may protect against oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This makes it a valuable tool for studying the role of metal ions in biological systems. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in other fields of scientific research.
合成法
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate involves the reaction between 3-(2-bromophenoxy)-4-hydroxy-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the final product is obtained by purification through column chromatography.
科学的研究の応用
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C28H17BrO5 |
|---|---|
分子量 |
513.3 g/mol |
IUPAC名 |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C28H17BrO5/c29-23-8-4-5-9-24(23)34-26-17-32-25-16-21(14-15-22(25)27(26)30)33-28(31)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-17H |
InChIキー |
HGVMBCCBMFOVJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Br |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)

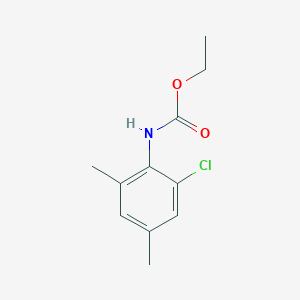
![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)

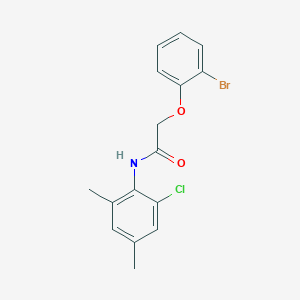
![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)

